Indo-1 AM

Calcium signaling Flow cytometry Ratiometric probes

Uneven dye loading and photobleaching compromise quantitative Ca²⁺ measurements in heterogeneous cell populations. Indo-1 AM (CAS 112926-02-0) addresses this with single-excitation (330-355 nm), dual-emission ratiometric detection. • Ratiometric 400/485 nm emission shift eliminates loading artifacts-purpose-built for UV laser-equipped flow cytometers • Kd ~230 nM optimally matches resting [Ca²⁺]i (50-150 nM) in non-excitable cells; reduced mitochondrial compartmentalization vs. Fura-2 AM • Supplied ≥95% pure solid; store at -20°C protected from light; ambient shipping.

Molecular Formula C47H51N3O22
Molecular Weight 1009.9 g/mol
CAS No. 112926-02-0
Cat. No. B044382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndo-1 AM
CAS112926-02-0
SynonymsIndo-1 AM
Indo-1 pentaacetoxymethyl este
Molecular FormulaC47H51N3O22
Molecular Weight1009.9 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C3=CC4=C(N3)C=C(C=C4)C(=O)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
InChIInChI=1S/C47H51N3O22/c1-28-7-11-39(49(19-43(56)68-23-63-29(2)51)20-44(57)69-24-64-30(3)52)41(15-28)61-13-14-62-42-18-35(37-16-34-8-9-36(17-38(34)48-37)47(60)72-27-67-33(6)55)10-12-40(42)50(21-45(58)70-25-65-31(4)53)22-46(59)71-26-66-32(5)54/h7-12,15-18,48H,13-14,19-27H2,1-6H3
InChIKeyCAWBRCOBJNWRLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥90%A solid

Indo-1 AM: Cell-Permeant Ratiometric Calcium Indicator


Indo-1 AM (CAS 112926-02-0) is a cell-permeant acetoxymethyl (AM) ester derivative of the ratiometric fluorescent calcium indicator Indo-1, belonging to the BAPTA-based chelator class [1]. Upon cellular entry, intracellular esterases hydrolyze the AM ester groups, releasing the active, calcium-sensitive tetra-anionic Indo-1 form, which becomes trapped intracellularly . The compound is characterized by a molecular weight of approximately 1009.9 g/mol and requires UV excitation (typically 330-355 nm). Its fundamental functional property is a calcium-binding induced shift in emission wavelength—from ~475-485 nm in the Ca²⁺-free state to ~400-410 nm upon Ca²⁺ saturation—enabling ratiometric quantification .

Ratiometric Ca²⁺ probe: single excitation (UV), dual emission (400/475 nm)
AM ester cell-permeant form for intracellular loading via esterase hydrolysis
Optimized for UV-equipped flow cytometry; loading-independent ratiometric quantification

Why Indo-1 AM Cannot Be Substituted in UV Flow Cytometry


In-class substitution among calcium indicators is not scientifically valid due to fundamentally divergent spectral excitation/emission mechanisms and instrument compatibility requirements [1]. Indo-1 AM functions as a single-excitation, dual-emission ratiometric probe optimized for UV laser-equipped flow cytometers, whereas its closest analog, Fura-2 AM, operates as a dual-excitation, single-emission probe better suited for ratiometric imaging microscopy where excitation filters can be rapidly switched [2]. Conversely, visible-light-excitable indicators such as Fluo-3 AM and Fluo-4 AM lack ratiometric capability entirely, providing only single-wavelength intensity measurements that are confounded by variations in dye loading, cell thickness, photobleaching, and focal drift, thereby compromising quantitative accuracy in heterogeneous cell populations .

Fura-2 AM: excitation/emission mechanism mismatch

Fura-2 uses dual-excitation, single-emission, requiring hardware incompatible with standard single-laser UV flow cytometers. Ratiometric mechanism may not transfer directly.

Fluo-3/4 AM: non-ratiometric single-wavelength readout

Non-ratiometric intensity measurements are confounded by dye loading, photobleaching, and focal drift, compromising quantitative accuracy in heterogeneous cell populations.

Quantitative Comparative Evidence for Indo-1 AM


Calcium Binding Affinity (Kd)

Indo-1 AM exhibits a higher affinity for Ca²⁺ than its closest analog, Fura-2 AM, with a reported Kd of ~230 nM for Indo-1 AM compared to ~145 nM for Fura-2 AM [1]. This difference in affinity translates to a distinct dynamic range sensitivity profile, making Indo-1 AM particularly well-suited for measuring resting to moderately elevated [Ca²⁺]i concentrations typical in many non-excitable cell types, whereas Fura-2 AM's higher affinity may saturate at lower calcium concentrations and be more susceptible to buffering artifacts in highly active cells .

Ca²⁺ Affinity (Kd)
Head-to-head
230 nM
Reported Kd supports resting-to-moderate [Ca²⁺]i measurement; 1.6× higher than Fura-2 AM (145 nM).
Affinity matched to 50–500 nM dynamic range.
Calcium signaling Flow cytometry Ratiometric probes

Instrument Compatibility for Flow Cytometry

Indo-1 AM is a single-excitation, dual-emission probe requiring only one UV excitation source (e.g., 351-364 nm argon-ion laser line) for ratiometric calcium measurement, which is the standard configuration for most UV-capable flow cytometers . In contrast, Fura-2 AM is a dual-excitation, single-emission probe requiring rapid switching between 340 nm and 380 nm excitation wavelengths, a configuration that is practical for fluorescence microscopy but technically challenging or impossible on standard flow cytometers without specialized dual-laser or filter-switching hardware [1]. Consequently, Indo-1 AM is explicitly designated as the preferred dye for flow cytometry applications, while Fura-2 AM is the dye of choice for ratio-imaging microscopy [2].

Instrument Compatibility
Head-to-head
Indo-1 AM
Single UV excitation → dual emission (400/475 nm)
Fura-2 AM
Dual excitation (340/380 nm) → single emission (510 nm)
Indo-1 AM compatible with standard UV flow cytometers; Fura-2 AM requires dual-excitation hardware.
Mutually exclusive instrument platform optimization.
Flow cytometry Instrument optimization Calcium flux

Photostability Comparison

Indo-1 is documented to be more susceptible to photobleaching than Fura-2, a limitation that specifically constrains its utility in prolonged microscopy or high-intensity illumination experiments [1]. The Thermo Fisher Molecular Probes Handbook explicitly states that 'Fura-2 is more resistant to photobleaching than Indo-1' [2]. This differential photostability profile means that for time-lapse imaging or confocal microscopy applications requiring extended illumination, Fura-2 AM is the superior choice, whereas for rapid flow cytometric analysis where each cell is illuminated only briefly, Indo-1 AM's photobleaching liability is not a practical limitation [3].

Photostability
Class-level
Indo-1 is more prone to photobleaching than Fura-2 (qualitative observation).
Photobleaching constrains prolonged microscopy; negligible impact in rapid flow cytometry.
No quantitative half-life data available; source review recommended.
Photobleaching Microscopy Live-cell imaging

Intracellular Compartmentalization

A direct comparative study of Indo-1 and Fura-2 in single mammalian cardiac ventricular cells loaded via AM ester forms reported that the apparent intracellular diffusion coefficient for Indo-1 was 1.57 ± 0.48 × 10⁻⁷ cm² s⁻¹ (n=5 cells, 21°C), while for Fura-2 it was 3.19 ± 1.85 × 10⁻⁷ cm² s⁻¹ (n=6 cells, 21°C) [1]. The slower diffusion of Indo-1 is not necessarily a detriment; the study's authors and subsequent commentary in the Molecular Probes Handbook note that 'Indo-1 may be less subject to compartmentalization than Fura-2' [2]. Reduced sequestration into organelles such as mitochondria ensures that the measured fluorescence signal more accurately reflects cytosolic free calcium concentration rather than calcium pooled in subcellular compartments [3].

Compartmentalization
Head-to-head
Indo-1
1.57 ± 0.48 ×10⁻⁷ cm²/s (n=5)
Fura-2
3.19 ± 1.85 ×10⁻⁷ cm²/s (n=6)
Reported slower diffusion correlates with reduced organellar sequestration; may reflect cytosolic Ca²⁺ more faithfully.
Rat ventricular myocytes, 21°C FRAP study.
Compartmentalization Cardiac myocytes Cytosolic calcium

AM Ester Hydrolysis and Cellular Retention

Indo-1 AM is hydrolyzed by intracellular esterases to the active Indo-1 form, a mechanism shared across the AM ester calcium indicator class including Fura-2 AM, Fluo-3 AM, and Fluo-4 AM . In plant protoplast studies, successful cytoplasmic loading and hydrolysis of Indo-1 AM was achieved at pH 6.8, yielding a measurable resting [Ca²⁺]i of 113 ± 12 nM (n=4) in Amaranthus tricolor protoplasts, confirming functional intracellular conversion [1]. However, Indo-1 is subject to active efflux via organic anion transporters, with retention times varying from minutes to hours depending on cell type and temperature; the organic anion transporter inhibitor probenecid can be used to mitigate this efflux . This property is not unique to Indo-1 AM—all AM ester-based calcium indicators exhibit similar efflux characteristics—and thus does not constitute a true differentiation point among in-class AM ester probes.

AM Ester Hydrolysis & Retention
Class-level
Hydrolysis confirmed in protoplasts (pH 6.8); efflux via probenecid-sensitive transporters.
Not a true differentiation factor; all AM ester probes share similar hydrolysis/efflux behavior.
Class-level inference; review for cell-type-specific retention.
Cell loading AM ester hydrolysis Dye retention

Fluorescence Brightness vs. Quin-2

Indo-1 AM belongs to the 'second-generation' calcium indicator family (along with Fura-2) that was developed to address the low fluorescence brightness of the first-generation probe Quin-2 [1]. Both Indo-1 and Fura-2 exhibit approximately 30-fold higher fluorescence brightness than Quin-2, a critical improvement for detecting small, rapid changes in intracellular calcium [2]. For Indo-1 AM specifically, the extinction coefficient is reported as 33,000 cm⁻¹ M⁻¹, and the quantum yield of the calcium-bound form is approximately 0.5 . While this brightness advantage is shared with Fura-2 (class-level property), it constitutes a significant differentiation point when comparing Indo-1 AM to older or non-ratiometric single-wavelength probes such as Quin-2 or Calcium Green-1, which either lack ratiometric capability or require higher loading concentrations that may buffer cellular calcium .

Brightness vs. Quin-2
Class-level
~30× brighter than Quin-2; quantum yield ~0.5 (Ca²⁺-bound), ε 33,000 cm⁻¹ M⁻¹
Enables lower loading concentrations, reducing buffering artifacts; brightness advantage shared with Fura-2.
Second-generation indicator brightness class improvement.
Fluorescence brightness Quantum yield Signal-to-noise

Optimal Application Scenarios for Indo-1 AM


High-Throughput Flow Cytometry Calcium Screening

Indo-1 AM is the optimal choice for calcium flux assays performed on UV laser-equipped flow cytometers, where its single-excitation, dual-emission ratiometric mechanism enables quantitative, loading-independent measurement of calcium responses across heterogeneous cell populations . Standardized protocols utilizing 4 µM Indo-1 AM loading for 30-45 minutes at 37°C, followed by ratiometric analysis of the 410 nm/485 nm emission ratio, provide reproducible calcium influx quantification in T-cell receptor activation studies and immune cell phenotyping .

Cardiac Myocyte Calcium Transient Measurement

For researchers studying excitation-contraction coupling in isolated cardiac myocytes, Indo-1 AM provides a critical advantage over Fura-2 AM due to its reduced tendency for subcellular compartmentalization into mitochondria and other organelles . This property ensures that the measured fluorescence ratio more faithfully represents true cytosolic [Ca²⁺]i dynamics rather than calcium sequestered in intracellular stores, as demonstrated in studies correlating Indo-1 fluorescence transients with myocyte contraction-relaxation cycles under electrical stimulation .

Calcium Measurement in Non-Excitable Cells

Indo-1 AM's Kd of ~230 nM positions it within the optimal dynamic range for measuring calcium in non-excitable cells where resting [Ca²⁺]i typically ranges from 50-150 nM and stimulated elevations rarely exceed 500 nM . In contrast, the higher-affinity Fura-2 AM (Kd ~145 nM) may saturate at lower calcium concentrations and exhibit greater buffering of physiological calcium transients. Indo-1 AM has been successfully employed to quantify resting cytoplasmic calcium in plant protoplasts (113 ± 12 nM) and is suitable for analogous measurements in fibroblasts, epithelial cells, and lymphocytes .

Application
Selection Property
Validation Focus
Flow cytometry calcium screening
Single-excitation ratiometric probe compatible with UV lasers
Loading-independent ratiometric quantification
Cardiac myocyte Ca²⁺ transient studies
Reduced subcellular compartmentalization tendency
Cytosolic Ca²⁺ fidelity vs. organellar sequestration
Non-excitable cell resting/stimulated Ca²⁺
Kd matched to 50–500 nM range
Resting and moderately elevated [Ca²⁺]i measurement

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